molecular formula C20H37GdN5O10 B10761590 2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium

2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium

Cat. No.: B10761590
M. Wt: 664.8 g/mol
InChI Key: OKVNYJNFJCLPRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Gadoversetamide is synthesized through a series of chemical reactions involving gadolinium chloride and a chelating agent. The process typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of gadoversetamide involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions: Gadoversetamide primarily undergoes complexation reactions due to its chelating nature. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

    Chelation Reagents: Diethylenetriaminepentaacetic acid (DTPA), gadolinium chloride.

    Amidation Reagents: 2-methoxyethylamine.

Major Products: The major product of the reactions involving gadoversetamide is the gadolinium-DTPA complex, which is further modified to form gadoversetamide .

Scientific Research Applications

Gadoversetamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Gadoversetamide is one of several gadolinium-based contrast agents (GBCAs) used in MRI. Similar compounds include:

  • Gadopentetate Dimeglumine (Magnevist)
  • Gadobenate Dimeglumine (MultiHance)
  • Gadoterate Meglumine (Dotarem)
  • Gadobutrol (Gadavist)
  • Gadodiamide (Omniscan)
  • Gadofosveset Trisodium (Ablavar)
  • Gadoxetic Acid (Eovist)

Uniqueness of Gadoversetamide: Gadoversetamide is unique due to its specific chelating agent and the resulting stability and relaxivity properties. It is particularly effective in enhancing the contrast of MRI images of the brain, spine, and liver, making it a valuable tool in clinical diagnostics .

Properties

Molecular Formula

C20H37GdN5O10

Molecular Weight

664.8 g/mol

IUPAC Name

2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium

InChI

InChI=1S/C20H37N5O10.Gd/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2;/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33);

InChI Key

OKVNYJNFJCLPRF-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)O)CC(=O)O)CC(=O)O.[Gd]

Origin of Product

United States

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